
1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heteroaromatic compound featuring a triazole core substituted with a methyl group at position 5, a carboxylic acid group at position 4, and a 4-ethoxyphenyl moiety at position 1. This compound is synthesized via a base-catalyzed cyclization between 4-ethoxyphenyl azide and β-ketoesters, followed by deprotection steps to yield the free carboxylic acid . A key structural feature is its ring-chain tautomerism, where the open aldehyde form (5-formyl derivative) predominates in solution (~80%) over the cyclic hemiacetal tautomer (6-hydroxy-furotriazolone form, ~20%), as confirmed by NMR spectroscopy . This contrasts with other ortho-formyl heteroaromatic acids, where cyclic tautomers typically dominate . The compound’s thermal stability is notable, undergoing decarboxylation at 175°C, a behavior common to 1,2,3-triazole-4-carboxylic acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne. For instance, 4-ethoxyphenyl azide can react with methyl propiolate under copper(I) catalysis to form the triazole ring.
Carboxylation: The resulting triazole intermediate can then be carboxylated using carbon dioxide under basic conditions to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted triazole derivatives.
Applications De Recherche Scientifique
1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The ethoxyphenyl group can enhance the compound’s binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and analogous triazole derivatives:
Key Comparative Insights
Tautomerism : The dominance of the open aldehyde form in the ethoxyphenyl derivative contrasts with cyclic tautomers observed in 2-formylbenzoic acids . This is attributed to steric and electronic effects of the triazole ring and ethoxy substituent.
Substituent Effects :
- Electron-Donating Groups (e.g., ethoxy) : Stabilize the open form via resonance, reducing cyclic tautomer formation .
- Electron-Withdrawing Groups (e.g., fluoro) : Increase carboxylic acid acidity, enhancing reactivity in amide coupling or metal coordination .
Thermal Behavior : Decarboxylation at high temperatures is a shared trait among 1,2,3-triazole-4-carboxylic acids, but the ethoxyphenyl derivative’s stability up to 175°C suggests moderate thermal resilience .
Biological and Material Applications: Sulfonamide and fluorophenyl derivatives exhibit enhanced bioactivity (e.g., anticancer, antithrombotic) . Pyrazole-triazole hybrids show promise in coordination chemistry due to multiple nitrogen donor sites .
Activité Biologique
1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various biological targets.
Antiviral Activity
Recent studies have demonstrated that triazole derivatives exhibit antiviral properties. For instance, compounds similar to this compound have shown significant activity against influenza viruses. In vitro assays indicated that these compounds could suppress hemagglutinating activity by at least 25% and alter neuraminidase activity by up to 40% at certain concentrations .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. A study involving various triazole derivatives assessed their growth inhibitory effects against a panel of 60 human cancer cell lines. The results indicated that several triazole analogs exhibited more than 60% growth inhibition in multiple cancer types, suggesting that the presence of the triazole moiety enhances anticancer activity .
Anti-inflammatory Effects
Triazole derivatives have been investigated for their anti-inflammatory properties as well. Compounds similar to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The IC50 values for some derivatives ranged from 19.45 μM to 28.39 μM against COX-1 .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is heavily influenced by their structural features. Modifications at the phenyl ring or the triazole nitrogen positions can significantly impact their potency and selectivity towards biological targets. For example:
Substituent | Effect on Activity |
---|---|
Methyl group at C-5 | Increases antiviral activity |
Methoxy group at C-4 | Enhances anticancer properties |
Halogen substitutions | Can increase binding affinity |
These modifications can lead to improved interactions with target proteins, enhancing efficacy while potentially reducing side effects .
Case Studies
Case Study 1: Antiviral Efficacy
A detailed examination of a series of triazole derivatives showed that one particular compound reduced the infectivity of H1N1 and H3N2 influenza viruses by over 90% at optimal concentrations. This highlights the potential application of these compounds in developing antiviral therapies .
Case Study 2: Cancer Cell Line Screening
In a screening study involving various cancer cell lines (lung, breast, prostate), certain triazole derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing adverse effects in therapeutic applications .
Q & A
Q. Basic: What are the standard synthetic routes for 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of substituents. Key steps include:
Triazole Formation : Reacting 4-ethoxyphenyl azide with a methyl-substituted alkyne under Cu(I) catalysis (e.g., CuI) to generate the triazole intermediate .
Carboxylic Acid Introduction : Oxidation or hydrolysis of pre-functionalized groups (e.g., nitriles or esters) to the carboxylic acid moiety using KMnO₄ or LiAlH₄/acid workup .
Optimization Strategies :
- Catalyst Loading : Reducing Cu(I) catalyst to 0.1–0.5 mol% minimizes side reactions .
- Temperature Control : Maintaining 60–80°C during cycloaddition improves regioselectivity .
- Purification : Use preparative HPLC or recrystallization (ethanol/water) to isolate high-purity product (>95%) .
Table 1. Representative Reaction Conditions
Step | Reagents/Conditions | Yield Range | Purity (%) | Reference |
---|---|---|---|---|
Triazole Formation | CuI, DMF, 70°C | 65–80% | 85–90 | |
Oxidation | KMnO₄, H₂O/acetone | 70–85% | 92–97 |
Q. Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals for the ethoxyphenyl group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), triazole protons (δ 7.5–8.0 ppm), and carboxylic acid (δ 12–13 ppm, broad) .
- FTIR : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and confirm regiochemistry (e.g., 1,4-disubstituted triazole) .
- HPLC-MS : Verify molecular weight (MW 277.27 g/mol) and purity using reverse-phase C18 columns .
Q. Advanced: How can researchers address discrepancies in reported biological activity data for this compound across different studies?
Methodological Answer:
Discrepancies often arise from variations in:
Assay Conditions :
- Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
- Control solvent concentrations (DMSO ≤0.1% to avoid cytotoxicity) .
Compound Handling :
Data Normalization :
- Use internal controls (e.g., doxorubicin for cytotoxicity assays) and report IC₅₀ values with 95% confidence intervals .
Example : A study reporting IC₅₀ = 12 µM (anti-cancer) vs. 35 µM in another may reflect differences in apoptosis assay protocols (Annexin V vs. MTT) .
Q. Advanced: What strategies are recommended for improving the aqueous solubility of this triazole derivative without compromising its bioactivity?
Methodological Answer:
- Prodrug Design : Convert the carboxylic acid to a methyl ester or amide for enhanced permeability, with enzymatic hydrolysis in vivo .
- Salt Formation : Use sodium or lysine salts to increase solubility (e.g., 2.5 mg/mL in PBS vs. 0.3 mg/mL for free acid) .
- Structural Analogues : Introduce polar groups (e.g., -OH, -SO₃H) at the 4-ethoxyphenyl ring while monitoring SAR for retained activity .
Table 2. Solubility Modifications
Modification | Solubility (mg/mL) | Bioactivity (IC₅₀, µM) |
---|---|---|
Free Acid | 0.3 | 12 |
Sodium Salt | 2.5 | 15 |
Methyl Ester | 1.8 | 18 |
Q. Advanced: How can computational methods predict the binding affinity of this compound with target enzymes like cytochrome P450?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions between the triazole core and CYP450’s heme-binding pocket. Key residues (e.g., Phe304, Thr309) may form π-π or H-bond interactions .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the enzyme-ligand complex. RMSD <2 Å indicates stable binding .
- QSAR Models : Correlate substituent electronegativity (e.g., ethoxy vs. trifluoromethyl) with inhibition constants (Ki) .
Q. Advanced: What experimental approaches are used to evaluate the metabolic stability of this compound in preclinical models?
Methodological Answer:
In Vitro Microsomal Assays :
- Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS .
- Calculate half-life (t₁/₂) using first-order kinetics. Ideal t₁/₂ >60 min suggests metabolic stability .
CYP Inhibition Screening :
- Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess competitive inhibition .
In Vivo PK Studies :
- Administer IV/orally to rodents. Collect plasma samples for AUC and clearance analysis .
Table 3. Metabolic Stability Data
Model | t₁/₂ (min) | CYP3A4 Inhibition (IC₅₀, µM) |
---|---|---|
Human | 45 | 25 |
Rat | 78 | 32 |
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-3-18-10-6-4-9(5-7-10)15-8(2)11(12(16)17)13-14-15/h4-7H,3H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBAUJDFTIIBAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.